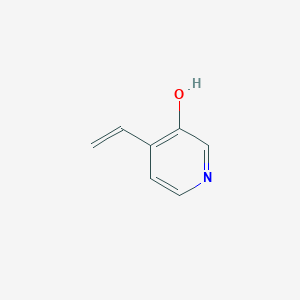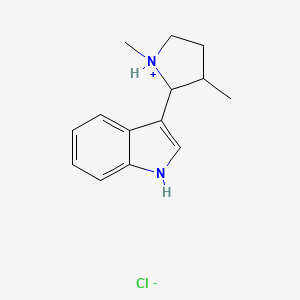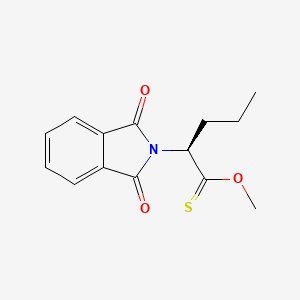
Methyl-(S)-2-phtalimido-4-methylthiobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(S)-2-phtalimido-4-methylthiobutanoate is an organic compound with a complex structure that includes a phthalimide group, a methylthio group, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(S)-2-phtalimido-4-methylthiobutanoate typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable thiol compound to introduce the methylthio group. The final step involves esterification with methanol to form the butanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-(S)-2-phtalimido-4-methylthiobutanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalimide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Amides and esters.
Applications De Recherche Scientifique
Methyl-(S)-2-phtalimido-4-methylthiobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-(S)-2-phtalimido-4-methylthiobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide group can form strong interactions with protein active sites, while the methylthio group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-(S)-2-phthalimido-4-methylthiobutanoate: A similar compound with a slightly different structure.
Phthalimide derivatives: Compounds with the phthalimide group but different substituents.
Thioesters: Compounds with a sulfur-containing ester group.
Uniqueness
Methyl-(S)-2-phtalimido-4-methylthiobutanoate is unique due to its combination of a phthalimide group, a methylthio group, and a butanoate ester. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H15NO3S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
O-methyl (2S)-2-(1,3-dioxoisoindol-2-yl)pentanethioate |
InChI |
InChI=1S/C14H15NO3S/c1-3-6-11(14(19)18-2)15-12(16)9-7-4-5-8-10(9)13(15)17/h4-5,7-8,11H,3,6H2,1-2H3/t11-/m0/s1 |
Clé InChI |
MHXVLPRKSCMGCZ-NSHDSACASA-N |
SMILES isomérique |
CCC[C@@H](C(=S)OC)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCCC(C(=S)OC)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


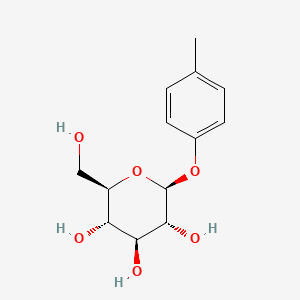
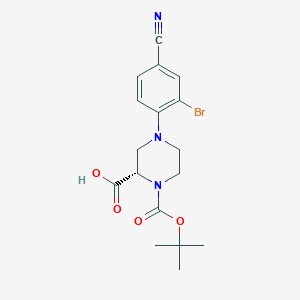
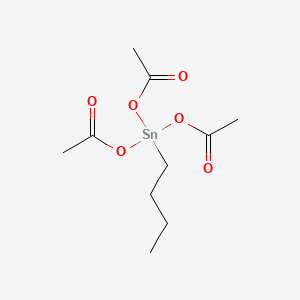


![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
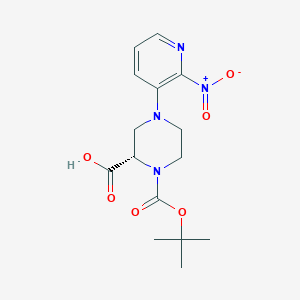
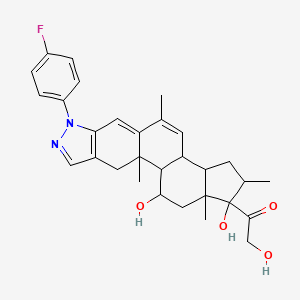
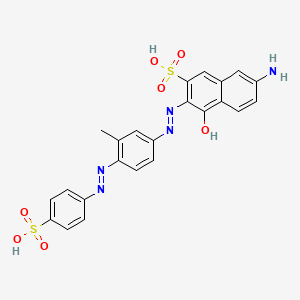
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)
